molecular formula C18H23F3N2O4 B11484541 ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate

ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate

Cat. No.: B11484541
M. Wt: 388.4 g/mol
InChI Key: LCVXAVZPKSSCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate is a fluorinated alanine derivative featuring a trifluoroethyl group, a piperidin-1-yl substituent, and a 4-methoxyphenyl carbonyl moiety.

Properties

Molecular Formula

C18H23F3N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-piperidin-1-ylpropanoate

InChI

InChI=1S/C18H23F3N2O4/c1-3-27-16(25)17(18(19,20)21,23-11-5-4-6-12-23)22-15(24)13-7-9-14(26-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,24)

InChI Key

LCVXAVZPKSSCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=C(C=C1)OC)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of ethyl 3,3,3-trifluoropyruvate, which is then subjected to various chemical reactions to introduce the methoxyphenyl, formamido, and piperidinyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]-2-(PIPERIDIN-1-YL)PROPANOATE exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s trifluoroethyl group and 4-methoxyphenyl substituent distinguish it from analogs. For example:

Compound Key Substituents Electronic Effects Absorption Maxima (nm) Reference
Target Compound 4-Methoxyphenyl, CF₃, piperidin-1-yl Strong electron donation (OMe), withdrawal (CF₃) Not reported
4f (OMe-substituted analog from [2]) 4-Methoxyphenyl Enhanced absorption intensity Red-shifted vs. H/F
Example 5 (EP 3 643 703 A1) 4-Methoxyphenyl, cyclohexane, difluorine Steric bulk, moderate polarity Not reported
Compound 23 () 4-Fluorophenyl, CF₃, piperidin-1-yl Electron-withdrawing (F, CF₃) Not reported
  • Electronic Trends: The 4-methoxyphenyl group in the target compound likely enhances electron density at the carbonyl group, increasing absorption intensity compared to non-substituted (4d, H) or fluoro-substituted (4e, F) analogs .

Biological Activity

Overview of Ethyl 3,3,3-Trifluoro-N-[(4-Methoxyphenyl)carbonyl]-2-Piperidin-1-ylalaninate

This compound is a fluorinated compound that may exhibit significant biological activity due to its structural features. Compounds with trifluoromethyl groups are known for their unique electronic properties, which can enhance the binding affinity to biological targets.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24F3N2O4\text{C}_{19}\text{H}_{24}\text{F}_3\text{N}_2\text{O}_4

Biological Activity

Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of a trifluoromethyl group often increases the lipophilicity and metabolic stability of drugs, which can enhance their efficacy against various cancer cell lines.

VEGFR Inhibition : Similar derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis. For instance, a study demonstrated that a pyridine derivative exhibited potent VEGFR-2 inhibition with an IC50 value of 65 nM and cytotoxic effects against HepG2 and MCF-7 cancer cell lines .

Research Findings

A comparative analysis of structurally related compounds reveals several important findings:

Compound NameBiological TargetIC50 Value (nM)Cell Line Tested
Compound 10VEGFR-265HepG2, MCF-7
SorafenibVEGFR-220.19Various
TivozanibVEGFR-210Various

This table illustrates that compounds with similar functionalities can exhibit potent inhibitory effects on critical pathways involved in cancer progression.

Case Studies

  • VEGFR Inhibition : A recent study designed a series of pyridine derivatives that showed significant binding to VEGFR-2, with docking scores indicating favorable interactions within the receptor's active site . This suggests that this compound may also interact similarly due to its structural characteristics.
  • ADMET Properties : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have indicated that fluorinated compounds generally possess favorable pharmacokinetic profiles. This characteristic is essential for drug development as it predicts the behavior of compounds in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.